4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-RWANSRKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,3-dimethyl-2-butanone with an appropriate amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one have shown promise in inhibiting tumor cell proliferation across various cancer cell lines.
A study demonstrated that certain derivatives displayed cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM respectively. These results suggest a potential for development as anticancer agents through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This could position the compound as a candidate for treating inflammatory diseases .
Antimicrobial Properties
Some studies have highlighted the antimicrobial efficacy of pyrrolidine derivatives against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving amino acids or related compounds.
- Substitution Reactions : Introducing the phenylethyl group through nucleophilic substitution methods.
- Functionalization : Adding the amino group at the appropriate position on the pyrrolidine ring to enhance biological activity.
These synthetic strategies are crucial for optimizing yields and purity for further biological testing .
Case Studies and Research Findings
Several research articles have documented the biological activities and synthetic methodologies associated with this compound:
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Sensitivity: The target compound’s enantiomer (QM-9649) shares identical molecular formula but differs in stereochemistry at the pyrrolidinone C4 position, which could influence pharmacokinetic properties or receptor interactions . highlights the role of stereochemistry in synthesis outcomes, where Sharpless asymmetric dihydroxylation yields distinct diastereomers .
Functional Group Impact: Amino vs. Dihydroxyethyl Modification: The addition of two hydroxyl groups () increases hydrophilicity, making the compound more suitable for aqueous-phase applications .
Biological Relevance: Bitertanol ketone () demonstrates the importance of heterocyclic groups (e.g., triazole) in conferring fungicidal activity, contrasting with the target compound’s simpler pyrrolidinone core . The nitroindole-containing analog () shows divergent bioactivity due to its aromatic nitro group, suggesting broader medicinal chemistry applications .
Biological Activity
The compound 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS No. 1788065-53-1) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- CAS Number : 1788065-53-1
The structure features a pyrrolidinone ring with an amino group and a phenylethyl side chain, which may contribute to its interaction with various biological targets.
Research indicates that compounds similar to This compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE is a therapeutic target in Alzheimer's disease treatment. Studies have shown that certain analogues exhibit significant binding affinities to AChE, suggesting potential neuroprotective effects .
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Neuroprotective Activity :
-
Antidepressant-like Effects :
- Some studies have suggested that similar pyrrolidine derivatives may exhibit mood-enhancing properties through modulation of neurotransmitter systems.
-
Anti-inflammatory Properties :
- Preliminary findings indicate that derivatives may also possess anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of pyrrolidine derivatives, researchers found that compounds with structural similarities to This compound showed significant inhibition of AChE activity. This was associated with improved cognitive performance in animal models of Alzheimer's disease .
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of various pyrrolidine derivatives. The study demonstrated that specific analogues increased serotonin levels and exhibited behavioral improvements in rodent models subjected to stress tests .
Case Study 3: Anti-inflammatory Action
Research exploring the anti-inflammatory potential of related compounds revealed that they could significantly reduce levels of pro-inflammatory cytokines in vitro. The findings suggest that these compounds may have applications in treating chronic inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of this compound involves stereoselective strategies due to the (1R)-1-phenylethyl substituent. A Sharpless asymmetric dihydroxylation or chiral auxiliary-guided alkylation (e.g., using (R)-configured precursors) is recommended to control stereochemistry at the pyrrolidinone ring . Key steps include:
- Ring formation : Cyclization of amino acid derivatives or lactam precursors under acidic conditions.
- Substituent introduction : Use of Grignard reagents or palladium-catalyzed cross-coupling for the phenylethyl group.
- Purification : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate enantiomers .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : - and -NMR to confirm stereochemistry (e.g., diastereotopic protons near the dimethyl group) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous pyrrolidinones .
- DFT calculations : Analyze electron density distribution and substituent effects on ring conformation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related compounds:
- PPE : Gloves, lab coat, and goggles (Category 2 skin/eye irritation potential) .
- Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the (1R)-1-phenylethyl group influence biological activity or target binding?
- Methodological Answer : Conduct comparative studies using enantiomeric pairs:
- Docking simulations : Map interactions with chiral-binding pockets (e.g., enzymes or receptors) .
- Pharmacological assays : Compare IC values in cell-based models (e.g., cancer lines) to assess stereospecific efficacy .
- Metabolic stability : Evaluate enantiomer-specific cytochrome P450 interactions using liver microsomes .
Q. What strategies resolve contradictions in reported reactivity data for pyrrolidin-2-one derivatives?
- Methodological Answer : Address discrepancies via:
- Controlled reaction screens : Test oxidation (e.g., KMnO) and reduction (NaBH) under varied pH/temperature .
- Isotopic labeling : Trace substituent migration during reactions (e.g., -labeling for lactam ring opening) .
- Side-product analysis : Use LC-MS to identify intermediates in multi-step syntheses .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Utilize tools like SwissADME or Molinspiration :
- Lipophilicity (LogP) : Predict blood-brain barrier penetration (critical for CNS-targeted studies) .
- H-bond donors/acceptors : Assess solubility and bioavailability (e.g., compare with FDA-approved lactams) .
- Metabolic pathways : Simulate Phase I/II transformations (e.g., hydroxylation at the dimethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
